2'-TBDMS-5-Me-rU

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,3R,4R,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O6Si/c1-9-7-18(15(22)17-13(9)21)14-12(11(20)10(8-19)23-14)24-25(5,6)16(2,3)4/h7,10-12,14,19-20H,8H2,1-6H3,(H,17,21,22)/t10-,11-,12-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWAAFDSCYLYFMA-HKUMRIAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20582676 | |

| Record name | 2'-O-[tert-Butyl(dimethyl)silyl]-5-methyluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20582676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922508-26-7 | |

| Record name | 2'-O-[tert-Butyl(dimethyl)silyl]-5-methyluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20582676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Gatekeeper of Modified RNA Synthesis: A Technical Guide to 2'-TBDMS-5-Me-rU

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of synthetic oligonucleotides, particularly in the burgeoning field of RNA therapeutics, the precise chemical synthesis of modified RNA strands is paramount. This guide provides a comprehensive technical overview of 2'-O-tert-Butyldimethylsilyl-5-methyluridine (2'-TBDMS-5-Me-rU), a key building block in the synthesis of RNA molecules containing the 5-methyluridine (m5U) modification. 5-methyluridine is one of the most common non-canonical bases found in various RNA molecules, playing a crucial role in biological processes such as enhancing translational accuracy and regulating stress responses.[1][2] The accurate incorporation of m5U into synthetic RNA is therefore critical for studies on RNA structure, function, and for the development of novel RNA-based drugs.

This document will delve into the chemical structure and properties of this compound, the rationale behind the use of the tert-butyldimethylsilyl (TBDMS) protecting group, its application in solid-phase oligonucleotide synthesis, and the necessary deprotection strategies.

Chemical Structure and Properties

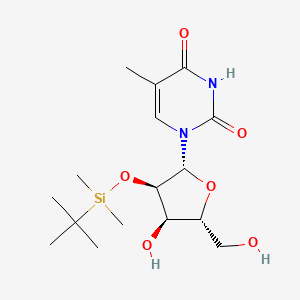

This compound is a chemically modified ribonucleoside. The core structure consists of a 5-methyluracil base linked to a ribose sugar. The key modification is the presence of a bulky tert-butyldimethylsilyl (TBDMS) group attached to the 2'-hydroxyl position of the ribose sugar.

Below is a visual representation of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C16H28N2O6Si | [3] |

| Molecular Weight | 372.49 g/mol | [3] |

| IUPAC Name | 1-[(2R,3R,4R,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | [3] |

| CAS Number | 922508-26-7 | [3] |

The Role of the 2'-TBDMS Protecting Group in RNA Synthesis

The chemical synthesis of RNA is more challenging than that of DNA due to the presence of the 2'-hydroxyl group on the ribose sugar.[4] If left unprotected, this reactive group can interfere with the desired 3'-to-5' phosphodiester bond formation during oligonucleotide chain elongation, leading to side reactions, chain branching, and cleavage of the RNA strand.[4]

The ideal 2'-hydroxyl protecting group must be stable enough to withstand the conditions of automated synthesis, yet be removable under mild conditions that do not damage the newly synthesized RNA.[5] The tert-butyldimethylsilyl (TBDMS) group has become a widely adopted solution for 2'-hydroxyl protection in RNA synthesis.[4][5]

Key advantages of the TBDMS group:

-

Steric Hindrance: The bulky nature of the TBDMS group effectively shields the 2'-hydroxyl from unwanted reactions during the coupling of phosphoramidite monomers.[4]

-

Acid and Base Stability: The TBDMS group is stable to the acidic conditions required for the removal of the 5'-dimethoxytrityl (DMT) group in each synthesis cycle and is also resistant to the basic conditions used for the removal of other protecting groups.[4][5]

-

Selective Removal: The TBDMS group can be efficiently and selectively removed at the end of the synthesis using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[5][6]

The following diagram illustrates the central role of the 2'-TBDMS group in the workflow of RNA synthesis.

Caption: Workflow of RNA synthesis using 2'-TBDMS protected monomers.

Application in Solid-Phase Oligonucleotide Synthesis

This compound is typically converted into a phosphoramidite derivative for use in automated solid-phase oligonucleotide synthesis. The phosphoramidite is the active monomer that is coupled to the growing oligonucleotide chain.

Experimental Protocol: Incorporation of this compound into an Oligonucleotide

This protocol outlines the general steps for incorporating a this compound phosphoramidite into a growing RNA chain on a solid support using an automated DNA/RNA synthesizer.

-

Preparation of Reagents:

-

Dissolve the this compound phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.1 M).

-

Ensure all other necessary reagents for RNA synthesis (activator, capping reagents, oxidizing solution, and deblocking solution) are fresh and properly installed on the synthesizer.

-

-

Automated Synthesis Cycle: The following steps are performed automatically by the synthesizer for each coupling cycle:

-

Detritylation: The 5'-DMT protecting group is removed from the support-bound oligonucleotide using a dilute acid (e.g., trichloroacetic acid in dichloromethane).

-

Coupling: The this compound phosphoramidite is activated by an activator (e.g., 5-ethylthio-1H-tetrazole) and coupled to the free 5'-hydroxyl of the growing RNA chain.[6]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using an oxidizing agent (e.g., iodine in THF/water/pyridine).

-

-

Chain Elongation: The cycle of detritylation, coupling, capping, and oxidation is repeated until the desired RNA sequence is synthesized.

Deprotection of the Synthesized Oligonucleotide

After the synthesis is complete, the crude oligonucleotide is cleaved from the solid support, and all protecting groups are removed in a two-step process.

Experimental Protocol: Deprotection of an m5U-containing Oligonucleotide

-

Step 1: Cleavage and Base/Phosphate Deprotection

-

The solid support is treated with a mixture of concentrated ammonium hydroxide and ethanol (3:1 v/v) at 55°C for 12-17 hours.[5] This step cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases and the phosphate backbone.

-

Alternatively, a mixture of aqueous methylamine and triethylamine trihydrofluoride can be used for a faster deprotection.[6]

-

After the incubation, the supernatant containing the partially deprotected oligonucleotide is collected, and the support is washed with an ethanol/water mixture. The combined solutions are then evaporated to dryness.

-

-

Step 2: Removal of the 2'-TBDMS Groups

-

The dried oligonucleotide is resuspended in a solution of 1 M tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).[6]

-

The reaction is incubated at room temperature for 12-24 hours to ensure complete removal of all 2'-TBDMS groups.[6]

-

The reaction is then quenched, and the fully deprotected RNA is desalted and purified, typically by HPLC.

-

The following diagram illustrates the deprotection workflow.

Caption: Two-step deprotection of a synthetic RNA oligonucleotide.

Quality Control

The purity and identity of the final m5U-containing RNA should be confirmed by analytical techniques such as:

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the oligonucleotide.

-

Mass Spectrometry (e.g., ESI-MS): To confirm the correct molecular weight of the synthesized RNA.

Conclusion

This compound is an indispensable reagent for the chemical synthesis of RNA molecules containing the 5-methyluridine modification. The strategic use of the TBDMS protecting group allows for the efficient and high-fidelity incorporation of this important modified nucleoside into synthetic RNA. A thorough understanding of its chemical properties and the associated protocols for synthesis and deprotection is essential for researchers and developers in the field of RNA biology and therapeutics. The methodologies described in this guide provide a solid foundation for the successful synthesis and purification of m5U-modified RNA for a wide range of applications.

References

-

Glen Research. (n.d.). RNA Synthesis - Options for 2'-OH Protection. Glen Report 4-12. Retrieved from [Link]

- Choudhury, A., & Roy, B. (2022). Recent Advances in the Biological Functions of 5-Methyluridine (m5U) RNA Modification.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16098978, this compound. Retrieved from [Link]

- Wincott, F. E., & Caruthers, M. H. (2012). Safe Deprotection Strategy for the Tert-Butyldimethylsilyl (TBS) Group During RNA Synthesis. Current Protocols in Nucleic Acid Chemistry.

- Grosjean, H. (2019). Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA. Nucleic Acids Research.

- Tuck, A. C. (2020).

- BenchChem. (2025). The Gatekeeper of RNA Synthesis: A Technical Guide to the TBDMS Protecting Group.

- Wincott, F., et al. (1995). Oligoribonucleotides with 2′-O-(tert-Butyldimethylsilyl) Groups. Current Protocols in Nucleic Acid Chemistry.

- Basu, S., & Struhl, K. (2021).

- Feng, P., et al. (2021).

-

ATDBio. (n.d.). Nucleic Acids Book - Chapter 6: RNA oligonucleotide synthesis. Retrieved from [Link]

- Gasiorek, J., & Biala, E. (2014). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Molecules.

- Beijer, B. (2005). RNA Synthesis Using 2'-O-(Tert-Butyldimethylsilyl) Protection. In The RNA World.

- Dai, Q., et al. (2012).

-

ChemGenes. (n.d.). 2'-O-tert-Butyldimethylsilyl-5'-O-DMT-5-methyluridine 3'-CE phosphoramidite. Retrieved from [Link]

-

Glen Research. (n.d.). Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. Retrieved from [Link]

- Pitsch, S., et al. (2001). Chemical synthesis of RNA sequences with 2'-O-[(triisopropylsilyl)oxy]methyl-protected ribonucleoside phosphoramidites. Helvetica Chimica Acta.

-

Glen Research. (n.d.). TOM-Protecting-Group™ - A Major Improvement in RNA Synthesis. Glen Report 11.22. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11017778, 5'-O-DMT-2'-TBDMS-Uridine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

-

ResearchGate. (2020). Can TBDMS protecting group be cleaved under 25% TFA/DCM?. Retrieved from [Link]

- Kim, Y., & Cha, J. K. (2014). Synthesis of 5′-O-DMT-2′-O-TBS mononucleosides using an organic catalyst. Current Protocols in Nucleic Acid Chemistry.

- Dai, Q., et al. (2012). Preparation of DNA Containing 5-Hydroxymethyl-2′-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group. Current Protocols in Nucleic Acid Chemistry.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67626544, 3',5'-O-DTBS-2'-O-TBDMS-rU. Retrieved from [Link]

- BenchChem. (2025). A Comparative Analysis of 5'-O-DMT-2'-O-TBDMS-rI by NMR and Mass Spectrometry.

-

ResearchGate. (2019). Reliable Chemical Synthesis of Oligoribonucleotides (RNA) with 2′-O-[(Triisopropylsilyl)oxy]methyl(2′-O-tom)-Protected Phosphoramidites. Retrieved from [Link]

-

Shanghai Sharing Technologies Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

IMSERC. (n.d.). NMR Periodic Table: Ruthenium NMR. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2'-TBDMS-5-Me-rU Phosphoramidite for RNA Synthesis

This guide provides a comprehensive technical overview of 2'-TBDMS-5-Me-rU phosphoramidite, a critical building block for the synthesis of modified RNA oligonucleotides. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis of the phosphoramidite, its application in solid-phase RNA synthesis, and the nuanced considerations for deprotection and purification of the final RNA product.

The Strategic Imperative for 5-Methyluridine in Synthetic RNA

Beyond its immunological benefits, 5-methyluridine can also influence the structural and functional characteristics of RNA. The methyl group in the C5 position of the uracil base can affect base stacking interactions and the overall conformational stability of the RNA duplex. While the removal of the 5-methyl group (transitioning from thymidine in DNA to uridine in RNA) slightly decreases duplex stability, the reintroduction of this group in the form of 5-methyluridine in RNA can have nuanced effects on the thermal stability of RNA duplexes, which can be either stabilizing or destabilizing depending on the sequence context.[][2]

Synthesis and Characterization of this compound Phosphoramidite

The synthesis of high-quality this compound phosphoramidite is a multi-step process that demands precise control over protecting group chemistry. The tert-butyldimethylsilyl (TBDMS) group is a widely used protecting group for the 2'-hydroxyl of ribonucleosides due to its stability during the phosphoramidite coupling cycle and its lability under specific fluoride-based deprotection conditions.[3][4][5]

A representative synthetic pathway commences with the commercially available 5-methyluridine. The key steps involve the selective protection of the 5'-hydroxyl with a dimethoxytrityl (DMT) group, followed by the crucial and often challenging selective silylation of the 2'-hydroxyl, and finally, phosphitylation of the 3'-hydroxyl to introduce the reactive phosphoramidite moiety.

Representative Synthesis Protocol

This protocol is a representative method based on established organocatalytic and phosphitylation procedures.[6][7]

Step 1: 5'-O-DMT Protection of 5-Methyluridine

-

Co-evaporate 5-methyluridine with anhydrous pyridine to remove residual water.

-

Dissolve the dried 5-methyluridine in anhydrous pyridine.

-

Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in portions while stirring under an inert atmosphere (e.g., argon).

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with methanol.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane) and wash with aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to yield 5'-O-DMT-5-methyluridine.

Step 2: Selective 2'-O-TBDMS Silylation

-

Dissolve 5'-O-DMT-5-methyluridine in anhydrous N,N-dimethylformamide (DMF).

-

Add tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole.

-

Stir the reaction at room temperature and monitor by TLC. The formation of both 2'- and 3'-O-TBDMS isomers is expected, with the 2'-isomer generally being the major product.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.

-

Dry the organic layer and concentrate.

-

Separate the 2'- and 3'-isomers by silica gel chromatography to isolate the desired 5'-O-DMT-2'-O-TBDMS-5-methyluridine.

Step 3: 3'-Phosphitylation

-

Dry the 5'-O-DMT-2'-O-TBDMS-5-methyluridine by co-evaporation with anhydrous acetonitrile.

-

Dissolve the dried compound in anhydrous dichloromethane under an inert atmosphere.

-

Add N,N-diisopropylethylamine (DIPEA).

-

Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and stir at room temperature.

-

Monitor the reaction by TLC or ³¹P NMR.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the crude phosphoramidite by precipitation from a cold non-polar solvent (e.g., hexane) or by flash chromatography on silica gel pre-treated with triethylamine.

"5-Methyluridine" -> "5'-O-DMT-5-Me-rU" [label="DMT-Cl, Pyridine"]; "5'-O-DMT-5-Me-rU" -> "5'-O-DMT-2'-O-TBDMS-5-Me-rU" [label="TBDMS-Cl, Imidazole"]; "5'-O-DMT-2'-O-TBDMS-5-Me-rU" -> "Final Phosphoramidite" [label="2-Cyanoethyl N,N-diisopropyl-\nchlorophosphoramidite, DIPEA"]; }

Caption: Synthetic pathway for this compound phosphoramidite.Quality Control and Characterization

The purity and identity of the final phosphoramidite are paramount for successful RNA synthesis. Rigorous quality control is typically performed using a combination of analytical techniques.

| Analytical Technique | Purpose | Expected Observations |

| ³¹P NMR | To confirm the presence of the phosphoramidite and assess its purity. | A characteristic doublet in the region of 148-152 ppm. The presence of other phosphorus-containing impurities will be evident as additional peaks. |

| ¹H NMR | To confirm the structure and the presence of all protecting groups. | Characteristic peaks for the DMT, TBDMS, cyanoethyl, and diisopropylamino groups, as well as the nucleoside protons. The anomeric proton (H1') is a key diagnostic signal.[8] |

| Mass Spectrometry (ESI-MS) | To confirm the molecular weight of the final product. | The expected [M+H]⁺ or [M+Na]⁺ ion should be the major peak.[9] |

| HPLC | To assess the purity of the phosphoramidite. | A single major peak corresponding to the desired product. |

Application in Solid-Phase RNA Synthesis

This compound phosphoramidite is incorporated into a growing RNA chain on a solid support using an automated synthesizer. The synthesis cycle is a repetitive four-step process.

Detritylation [label="1. Detritylation\n(Acidic Treatment)", fillcolor="#EA4335"]; Coupling [label="2. Coupling\n(Phosphoramidite + Activator)", fillcolor="#34A853"]; Capping [label="3. Capping\n(Acetic Anhydride)", fillcolor="#FBBC05"]; Oxidation [label="4. Oxidation\n(Iodine Solution)", fillcolor="#5F6368"];

Detritylation -> Coupling; Coupling -> Capping; Capping -> Oxidation; Oxidation -> Detritylation [label="Next Cycle"]; }

Caption: The four-step cycle of solid-phase RNA synthesis.Coupling Step: Critical Parameters

The coupling of the sterically hindered 2'-TBDMS phosphoramidites requires careful optimization to achieve high efficiency.

-

Activator: Standard activators like tetrazole may not be sufficiently reactive. More potent activators such as 5-(ethylthio)-1H-tetrazole (ETT) or 5-(benzylthio)-1H-tetrazole (BTT) are often employed to drive the coupling reaction to completion.[10][11]

-

Coupling Time: Due to the steric bulk of the TBDMS group, longer coupling times (typically 5-10 minutes) are generally required compared to DNA synthesis.

-

Phosphoramidite Concentration: A sufficient excess of the phosphoramidite solution is used to ensure a high coupling efficiency, which is critical for the synthesis of long oligonucleotides.

A potential side reaction during the synthesis of RNA using 2'-TBDMS chemistry is the migration of the TBDMS group from the 2' to the 3' position, which can lead to the formation of unnatural 2'-5' internucleotide linkages.[12] The use of high-purity phosphoramidites and optimized synthesis conditions helps to minimize this side reaction.

Deprotection and Purification of 5-Methyluridine-Containing RNA

The deprotection of the synthetic RNA is a two-step process that involves the removal of the base and phosphate protecting groups, followed by the removal of the 2'-TBDMS groups.

Step 1: Base and Phosphate Deprotection

A common method for the initial deprotection step is treatment with a mixture of aqueous ammonia and methylamine (AMA) or gaseous methylamine. This cleaves the oligonucleotide from the solid support and removes the protecting groups from the nucleobases and the cyanoethyl groups from the phosphate backbone.

Step 2: 2'-TBDMS Deprotection

The removal of the TBDMS groups requires a fluoride source. A widely used and effective reagent is a mixture of triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).[2][10][13]

Optimized Deprotection Protocol:

-

After cleavage from the solid support and base deprotection with methylamine, the crude, 2'-TBDMS protected RNA is dried.

-

The dried pellet is resuspended in a solution of TEA·3HF in NMP or DMSO.

-

The reaction is quenched, and the fully deprotected RNA is precipitated.

Purification and Analysis

The final RNA product is typically purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE). The identity and purity of the final oligonucleotide are confirmed by mass spectrometry (e.g., ESI-MS) and HPLC or capillary electrophoresis (CE).

Conclusion

This compound phosphoramidite is an essential reagent for the synthesis of modified RNA with enhanced therapeutic potential. A thorough understanding of its synthesis, characterization, and application in automated RNA synthesis, along with optimized deprotection and purification protocols, is critical for the successful development of next-generation RNA-based therapeutics and research tools. The insights and methodologies presented in this guide provide a solid foundation for scientists and researchers working in this exciting and rapidly advancing field.

References

-

Preparation of DNA Containing 5-Hydroxymethyl-2′-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis of 5′-O-DMT-2′-O-TBS mononucleosides using an organic catalyst. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis of Modified Oligonucleotides for Site-Directed RNA Editing and Prime Editing. (n.d.). eScholarship, University of California. Retrieved from [Link]

-

Synthesis, deprotection, analysis and purification of RNA and ribozymes. (n.d.). ResearchGate. Retrieved from [Link]

-

Design, synthesis and properties of phosphoramidate 2′,5′-linked branched RNA: Towards the rational design of inhibitors of the RNA Lariat Debranching Enzyme. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

- Deprotection and purification of oligonucleotides and their derivatives. (2005). Google Patents.

-

NMR assignment of 5′-O-DMT-dC(Bz)-3′-5′-[Ac-dA(Bz)], 5. (n.d.). ResearchGate. Retrieved from [Link]

-

Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. (n.d.). Glen Research. Retrieved from [Link]

-

ups and downs of nucleic acid duplex stability: Structure-stability studies on chemically-modified DNA:RNA duplexes. (2004). Oxford Academic. Retrieved from [Link]

-

Deprotection of N1-Methyladenosine-Containing RNA Using Triethylamine Hydrogen Fluoride. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis of Oligonucleotides Containing 5-(Hydroxymethyl)-2′-deoxyuridine at Defined Sites. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

RNA Sample Preparation & High-Throughput Purification for TBDMS & TOM Chemistries Using Clarity® QSP. (n.d.). Phenomenex. Retrieved from [Link]

-

Streamlined Process for the Chemical Synthesis of RNA Using 2 ‘-O-Thionocarbamate-Protected Nucleoside Phosphoramidites in the Solid Phase. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 2. Deprotection of N1-Methyladenosine-Containing RNA Using Triethylamine Hydrogen Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. phenomenex.com [phenomenex.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 5′-O-DMT-2′-O-TBS mononucleosides using an organic catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparation of DNA Containing 5-Hydroxymethyl-2′-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis and properties of phosphoramidate 2′,5′-linked branched RNA: Towards the rational design of inhibitors of the RNA Lariat Debranching Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. US20050215777A1 - Deprotection and purification of oligonucleotides and their derivatives - Google Patents [patents.google.com]

- 14. glenresearch.com [glenresearch.com]

The Pivotal Role of 5-Methyluridine (m5U) in RNA Structure and Function: A Technical Guide for Researchers

This guide provides an in-depth exploration of 5-methyluridine (m5U), a post-transcriptional RNA modification with significant implications for RNA biology, human health, and therapeutic development. We will delve into the biosynthesis of m5U, its structural impact on various RNA species, its diverse functional roles, and the state-of-the-art methodologies for its detection and study. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical RNA modification.

Introduction: The Significance of 5-Methyluridine (m5U)

Post-transcriptional modifications of RNA molecules, once considered minor decorations, are now recognized as a critical layer of gene regulation, collectively termed the "epitranscriptome." Among the more than 170 known RNA modifications, 5-methyluridine (m5U), also known as ribothymidine, stands out for its widespread presence and multifaceted roles.[1][2] Found in transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA), m5U is a key player in fine-tuning RNA structure and function.[3][4][5]

The addition of a methyl group to the C5 position of uridine may seem like a subtle chemical change, but it has profound consequences for the biophysical properties of the RNA molecule, influencing its stability, folding, and interactions with proteins and other nucleic acids.[6][7] Dysregulation of m5U modification has been linked to various human diseases, including cancer and neurological disorders, making the enzymes that catalyze this modification potential therapeutic targets.[4][8] This guide will provide a detailed examination of the molecular mechanisms underpinning the importance of m5U.

The Biosynthesis of 5-Methyluridine: A Conserved Enzymatic Pathway

The synthesis of m5U is a highly conserved process across all domains of life, catalyzed by a specific family of S-adenosyl-L-methionine (SAM)-dependent RNA methyltransferases.[9] These enzymes recognize specific uridine residues within target RNA molecules and transfer a methyl group from SAM to the C5 position of the uracil base.

Key Enzymes in m5U Synthesis:

-

In Bacteria (e.g., E. coli): The primary enzyme responsible for m5U formation in tRNA is TrmA .[3][10]

-

In Eukaryotes (e.g., Yeast, Humans): The homologs of TrmA are the TRM2 (in yeast, Saccharomyces cerevisiae) or TRMT2A and TRMT2B (in mammals) enzymes.[3][5][9][10] TRMT2A is the principal enzyme for modifying cytoplasmic tRNAs, while TRMT2B is primarily located in the mitochondria and modifies both mitochondrial tRNA and rRNA.[9]

The fundamental enzymatic reaction involves the recognition of the target RNA substrate, binding of the SAM cofactor, and the subsequent methyl transfer. The specificity of these enzymes ensures that m5U is installed at precise locations within the RNA, which is crucial for its function.

Caption: Biosynthesis of 5-methyluridine (m5U).

The Structural and Functional Impact of m5U Across RNA Species

The presence of m5U has distinct structural and functional consequences that are dependent on the type of RNA in which it resides.

5-Methyluridine in Transfer RNA (tRNA)

The most well-characterized role of m5U is in tRNA, where it is almost universally found at position 54 in the TΨC loop.[2][3][9] This modification is critical for the proper folding and stability of the tRNA molecule.

-

Structural Stabilization: The methyl group of m5U contributes to the hydrophobic core of the tRNA elbow, enhancing the stacking interactions between the T-loop and the D-loop.[7] This stabilization is crucial for maintaining the canonical L-shaped tertiary structure of tRNA, which is essential for its function in translation.[9]

-

Modulation of Ribosome Translocation: Recent studies have revealed that m5U54 plays a role in modulating the translocation step of protein synthesis.[3][10] The absence of m5U54 can desensitize the ribosome to certain translocation inhibitors, suggesting that this modification helps to regulate the speed and fidelity of translation.[3][10]

-

Influence on Other tRNA Modifications: The presence of m5U54 can also influence the modification status of other nucleotides within the tRNA molecule, indicating a role in the overall maturation of tRNA.[3]

5-Methyluridine in Ribosomal RNA (rRNA)

While less abundant than in tRNA, m5U is also present in rRNA, particularly in mitochondrial rRNA.[9][11] Its role in rRNA is primarily structural, contributing to the integrity and function of the ribosome.[9][11] Given the central role of ribosomes in protein synthesis, even subtle changes in rRNA structure due to m5U modification can have significant impacts on cellular function.

5-Methyluridine in Messenger RNA (mRNA)

The discovery of m5U in mRNA is a more recent finding and has opened up new avenues of research into its regulatory roles.[3][5] The levels of m5U in mRNA are generally lower than other modifications like N6-methyladenosine (m6A).[3]

-

Regulation of Translation: The presence of m5U in mRNA has been shown to influence translation efficiency.[5] The effect appears to be context-dependent, with the position of the m5U modification within the codon influencing the rate of amino acid incorporation.[5]

-

Cellular Stress Response: There is emerging evidence that m5U levels in mRNA can change in response to cellular stress, suggesting a role for this modification in adapting the cellular proteome to adverse conditions.[4]

-

Therapeutic Applications: The inclusion of m5U in synthetic mRNAs, such as those used in mRNA vaccines and therapeutics, has been shown to enhance protein expression and improve the stability of the mRNA molecule.[12][13] This highlights the potential of leveraging m5U for the development of more effective RNA-based drugs.

Methodologies for the Study of 5-Methyluridine

A variety of experimental and computational techniques are available to researchers for the detection, quantification, and functional characterization of m5U in RNA.

Detection and Quantification of m5U

Table 1: Comparison of Methods for m5U Detection and Quantification

| Method | Principle | Advantages | Limitations |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation of nucleosides by chromatography followed by mass-to-charge ratio analysis for identification and quantification. | Highly accurate and quantitative. Can detect a wide range of modifications simultaneously. | Requires specialized equipment and expertise. Does not provide sequence context. |

| Methylated RNA Immunoprecipitation (MeRIP or m5U-IP) followed by Sequencing | Use of an m5U-specific antibody to enrich for m5U-containing RNA fragments, which are then identified by high-throughput sequencing. | Provides transcriptome-wide mapping of m5U sites. | Antibody specificity can be a concern. Provides regional rather than single-nucleotide resolution. |

| Direct RNA Sequencing (e.g., Oxford Nanopore) | Sequencing of native RNA molecules without conversion to cDNA, allowing for the direct detection of modifications based on their effect on the ionic current signal. | Provides single-molecule, long-read sequencing and direct detection of modifications. | Accuracy of modification calling is still under development. Requires specialized bioinformatic tools.[14][15][16] |

Experimental Protocols

This protocol outlines the general steps for determining the overall abundance of m5U in a total RNA sample.

-

RNA Isolation: Isolate total RNA from the cells or tissues of interest using a standard method (e.g., Trizol extraction followed by isopropanol precipitation). Ensure high purity and integrity of the RNA.

-

RNA Digestion: Digest the purified RNA (1-5 µg) to single nucleosides using a cocktail of nuclease P1 and alkaline phosphatase.

-

LC-MS/MS Analysis:

-

Inject the digested nucleoside mixture onto a C18 reverse-phase HPLC column.

-

Separate the nucleosides using a gradient of aqueous and organic mobile phases.

-

Introduce the eluent into a tandem mass spectrometer operating in positive ion mode.

-

Monitor the specific mass transitions for uridine and 5-methyluridine.

-

-

Quantification: Quantify the amount of m5U relative to the amount of uridine by comparing the peak areas from the extracted ion chromatograms. Use a standard curve of known concentrations of uridine and m5U for absolute quantification.

This protocol describes the enrichment of m5U-containing RNA fragments for sequencing.

-

RNA Fragmentation: Fragment total RNA to an average size of 100-200 nucleotides using RNA fragmentation buffer or enzymatic methods.

-

Immunoprecipitation:

-

Incubate the fragmented RNA with a specific anti-m5U antibody in immunoprecipitation buffer.

-

Add protein A/G magnetic beads to capture the antibody-RNA complexes.

-

Wash the beads extensively to remove non-specifically bound RNA.

-

-

RNA Elution and Library Preparation:

-

Elute the enriched RNA from the beads.

-

Construct a sequencing library from the eluted RNA and a corresponding input control (fragmented RNA that did not undergo immunoprecipitation).

-

-

High-Throughput Sequencing: Sequence the libraries on a suitable platform (e.g., Illumina).

-

Data Analysis: Align the sequencing reads to the reference genome/transcriptome and identify enriched regions (peaks) in the MeRIP sample compared to the input control. These peaks represent putative m5U sites.

Caption: Workflow for Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq).

Computational Prediction of m5U Sites

Several computational tools have been developed to predict m5U sites from RNA sequence data, often employing machine learning algorithms.[17][18][19] These tools can be valuable for prioritizing candidate sites for experimental validation. Examples include:

-

iRNA-m5U: A predictor based on support vector machines.[18]

-

GRUpred-m5U: A deep learning-based framework.[17]

-

RNADSN: A transfer-learning model that leverages features from tRNA m5U to predict mRNA m5U.[20]

The Role of m5U in Disease and as a Therapeutic Target

Given its fundamental roles in RNA metabolism, it is not surprising that aberrant m5U modification is implicated in various human diseases.

-

Cancer: Altered expression of m5U-modifying enzymes and changes in m5U levels have been observed in several types of cancer.[4] These changes can impact the translation of oncogenes and tumor suppressors, contributing to tumorigenesis.

-

Neurological Disorders: The proper functioning of the nervous system relies on precise gene expression control. Dysregulation of tRNA modifications, including m5U, has been linked to neurodegenerative diseases.

The enzymes responsible for m5U synthesis, such as TRMT2A, are emerging as potential drug targets.[4] Developing small molecule inhibitors of these enzymes could provide novel therapeutic strategies for diseases driven by aberrant m5U modification.

Conclusion and Future Directions

5-methyluridine is a vital RNA modification that plays a multifaceted role in shaping the structure and function of RNA. From ensuring the fidelity of protein synthesis to regulating gene expression under stress, the importance of m5U is becoming increasingly clear. The continued development of advanced analytical and computational tools will undoubtedly uncover new functions of m5U and further elucidate its role in health and disease. For drug development professionals, the enzymes of the m5U pathway represent a promising new class of therapeutic targets. A deeper understanding of the molecular mechanisms governed by m5U will be crucial for harnessing its therapeutic potential.

References

-

Conserved 5-methyluridine tRNA modification modulates ribosome translocation. Proceedings of the National Academy of Sciences. [Link]

-

Recent Advances in the Biological Functions of 5-Methyluridine (m 5 U) RNA Modification. ResearchGate. [Link]

-

Detection and Quantification of 5moU RNA Modification from Direct RNA Sequencing Data. Current Gene Therapy. [Link]

-

Detection and quantification of 5moU RNA modification from direct RNA sequencing data. Research Square. [Link]

-

Physiological and biochemical studies on the function of 5-methyluridine in the transfer ribonucleic acid of Escherichia coli. ASM Journals. [Link]

-

Conserved 5-methyluridine tRNA modification modulates ribosome translocation. Proceedings of the National Academy of Sciences. [Link]

-

Conserved 5-methyluridine tRNA modification modulates ribosome translocation. PubMed. [Link]

-

Detection and Quantification of 5moU RNA Modification from Direct RNA Sequencing Data. PMC - NIH. [Link]

-

Detection and Quantification of 5moU RNA Modification from Direct RNA Sequencing Data. Bentham Science. [Link]

-

Structural analysis of uridine modifications in solved RNA structures. PMC. [Link]

-

A robust deep learning approach for identification of RNA 5-methyluridine sites. Scientific Reports. [Link]

-

Why U Matters: Detection and functions of pseudouridine modifications in mRNAs. NIH. [Link]

-

5-Methyluridine. Wikipedia. [Link]

-

iRNA-m5U: A sequence based predictor for identifying 5-methyluridine modification sites in Saccharomyces cerevisiae. ResearchGate. [Link]

-

Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo. NIH. [Link]

-

RNA modifications in health and disease: from mechanistic insights to therapeutic applications. Oxford Academic. [Link]

-

Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA. Nucleic Acids Research | Oxford Academic. [Link]

-

Tuning the ribosome: The influence of rRNA modification on eukaryotic ribosome biogenesis and function. PubMed Central. [Link]

-

Structural basis for the selective methylation of 5-carboxymethoxyuridine in tRNA modification. PMC - PubMed Central. [Link]

-

A robust deep learning framework for RNA 5-methyluridine modification prediction using integrated features. NIH. [Link]

-

Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure and Function. MDPI. [Link]

-

Methylated RNA Immunoprecipitation Assay to Study Modifications | Protocol Preview. YouTube. [Link]

-

Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA. PMC - PubMed Central. [Link]

-

Enzymatic Synthesis of Modified RNA Containing 5‑Methyl- or 5‑Ethylpyrimidines or Substituted 7‑Deazapurines and Influence of the Modifications on Stability, Translation, and CRISPR-Cas9 Cleavage. PMC - NIH. [Link]

-

RNA methyltransferases involved in 5′ cap biosynthesis. PMC - NIH. [Link]

-

Current and Emerging Tools and Technologies for Studying RNA Modifications. NCBI. [Link]

-

Capping enzyme. Wikipedia. [Link]

-

Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo. ResearchGate. [Link]

- Compositions and methods for synthesizing 5'-capped rnas.

-

mRNA post-transcriptional processing/modifications - How is 5' mRNA cap formed?. YouTube. [Link]

-

Conformational Preferences of Modified Nucleoside 5-Taurinomethyluridine, τm5U Occur at 'wobble' 34th Position in the Anticodon Loop of tRNA. ResearchGate. [Link]

-

5-aminomethyluridine (nm5U). Modomics - A Database of RNA Modifications. [Link]

-

RNADSN: Transfer-Learning 5-Methyluridine (m5U) Modification on mRNAs from Common Features of tRNA. MDPI. [Link]

Sources

- 1. Why U Matters: Detection and functions of pseudouridine modifications in mRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Methyluridine - Wikipedia [en.wikipedia.org]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 6. Structural analysis of uridine modifications in solved RNA structures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. academic.oup.com [academic.oup.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Conserved 5-methyluridine tRNA modification modulates ribosome translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tuning the ribosome: The influence of rRNA modification on eukaryotic ribosome biogenesis and function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Detection and Quantification of 5moU RNA Modification from Direct RNA Sequencing Data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Detection and Quantification of 5moU RNA Modification from Direct RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]

- 16. eurekaselect.com [eurekaselect.com]

- 17. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

- 18. researchgate.net [researchgate.net]

- 19. A robust deep learning framework for RNA 5-methyluridine modification prediction using integrated features - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to 2'-TBDMS-5-Me-rU: A Key Building Block in RNA Synthesis

For researchers, scientists, and professionals engaged in the intricate field of drug development and nucleic acid chemistry, the precise synthesis of RNA oligonucleotides is paramount. This process relies on a meticulously curated selection of protected nucleoside phosphoramidites. Among these, 2'-O-(tert-butyldimethylsilyl)-5-methyluridine (2'-TBDMS-5-Me-rU) stands out as a critical building block. This in-depth technical guide provides a thorough examination of its core properties, synthesis, and application, underscoring its significance in the advancement of RNA-based therapeutics and research.

Core Compound Identification and Physicochemical Properties

At its core, this compound is a derivative of the naturally occurring nucleoside 5-methyluridine, which has been chemically modified to facilitate its use in automated solid-phase RNA synthesis. The key modification is the introduction of a tert-butyldimethylsilyl (TBDMS) group at the 2'-hydroxyl position of the ribose sugar. This bulky silyl ether serves as a temporary protecting group, preventing unwanted side reactions during the oligonucleotide chain elongation process.

| Property | Value | Source |

| CAS Number | 922508-26-7 | [1] |

| Molecular Formula | C₁₆H₂₈N₂O₆Si | [1] |

| Molecular Weight | 372.49 g/mol | [1] |

| IUPAC Name | 1-[(2R,3R,4R,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | [1] |

| Synonyms | 2'-O-tert-Butyldimethylsilyl-5-methyluridine, 2'-O-[tert-Butyl(dimethyl)silyl]-5-methyluridine | [1] |

| Monoisotopic Mass | 372.17166315 Da | [1] |

The Gatekeeper of RNA Synthesis: The Role of the 2'-TBDMS Protecting Group

The chemical synthesis of RNA is inherently more complex than that of DNA due to the presence of the 2'-hydroxyl group on the ribose sugar.[2] This functional group is nucleophilic and can interfere with the formation of the desired 3'-5' phosphodiester linkages, leading to chain cleavage and the formation of isomeric 2'-5' linkages.[2]

The TBDMS group serves as a robust and reliable guardian of the 2'-hydroxyl position, effectively preventing these deleterious side reactions. Its steric bulk hinders unwanted chemical interactions, while its stability under the acidic conditions required for the removal of the 5'-dimethoxytrityl (DMT) group and the basic conditions of the phosphoramidite coupling reaction makes it an ideal choice for solid-phase RNA synthesis.[3]

Synthesis and Purification of this compound

The regioselective silylation of the 2'-hydroxyl group in the presence of the 3'- and 5'-hydroxyl groups is a critical step in the preparation of this compound. While various methods exist, a common strategy involves the transient protection of the 3'- and 5'-hydroxyl groups, followed by the introduction of the TBDMS group at the 2' position.

A generalized synthetic workflow is outlined below:

Sources

solubility and stability of 2'-TBDMS-5-Me-rU

An In-depth Technical Guide to the Solubility and Stability of 2'-TBDMS-5-Me-rU

Introduction

In the landscape of nucleic acid chemistry and therapeutic development, the precise control over the synthesis of modified oligonucleotides is paramount. 2'-O-tert-Butyldimethylsilyl-5-methyluridine (this compound) is a critical building block in this field.[1] As a derivative of the natural ribonucleoside uridine, it incorporates two key modifications: a methyl group at the 5-position of the uracil base and a bulky tert-butyldimethylsilyl (TBDMS) group protecting the 2'-hydroxyl function of the ribose sugar.[1] This TBDMS group is the cornerstone of the most prevalent chemistry for RNA synthesis, preventing unwanted side reactions and isomerization during the automated solid-phase synthesis cycle.[2][3]

The successful incorporation of this compound and its analogues into RNA sequences for applications in therapeutics, diagnostics, and fundamental research hinges on a thorough understanding of its material properties.[1] This guide provides a comprehensive examination of the , offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. By understanding the causality behind its behavior in various chemical environments, users can optimize its storage, handling, and application, ensuring the integrity and yield of their synthetic oligonucleotides.

Core Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use. The presence of the bulky, nonpolar TBDMS group significantly influences its behavior compared to its unmodified parent nucleoside.

| Property | Value | Source |

| IUPAC Name | 1-[(2R,3R,4R,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | [4] |

| Synonyms | 2'-O-tert-Butyldimethylsilyl-5-methyluridine, this compound | [4] |

| CAS Number | 922508-26-7 | [4] |

| Molecular Formula | C₁₆H₂₈N₂O₆Si | [4] |

| Molecular Weight | 372.49 g/mol | [4] |

| Appearance | White to off-white powder (typical for related compounds) | [] |

Solubility Profile: A Guide to Solvent Selection

The solubility of this compound is dominated by the hydrophobic nature of the TBDMS protecting group. This makes it readily soluble in a range of organic solvents but poorly soluble in aqueous solutions. The choice of solvent is therefore critically dependent on the application, from chemical synthesis to purification and analysis.

| Solvent | Application | Rationale and Field Insights |

| Anhydrous Acetonitrile (MeCN) | Oligonucleotide Synthesis | This is the universal solvent for phosphoramidite chemistry. Its polar aprotic nature allows for the dissolution of the nucleoside phosphoramidite and activators (e.g., ETT, BTT) without interfering in the coupling reaction.[6][7][8] Crucially, the solvent must be anhydrous (<30 ppm water) , as moisture will lead to hydrolysis of the phosphoramidite, reducing coupling efficiency.[9] |

| Dichloromethane (DCM) | Chromatography, Synthesis | DCM is an excellent solvent for dissolving the nucleoside and is often used in solvent systems with methanol for silica gel purification of the protected nucleoside.[10] It is also the solvent of choice for the detritylation step (using trichloroacetic acid) in oligonucleotide synthesis.[8] |

| Chloroform-d (CDCl₃), Acetone-d₆ | NMR Spectroscopy | These deuterated solvents are standard for acquiring high-resolution NMR spectra for structural verification. The compound's hydrophobicity ensures good solubility for obtaining clear signals of the base, sugar, and TBDMS protons.[11] |

| Methanol (MeOH), Ethanol (EtOH) | Chromatography, Deprotection | Alcohols are often used as a polar component in mixed-solvent systems for chromatography.[10] Furthermore, ethanol is mixed with aqueous ammonium hydroxide during the base deprotection step following synthesis to improve the solubility of the oligonucleotide and facilitate the removal of protecting groups.[12][13] |

| Tetrahydrofuran (THF) | Deprotection | THF is the preferred solvent for the fluoride-mediated desilylation step using reagents like tetrabutylammonium fluoride (TBAF), as it effectively dissolves both the protected oligonucleotide and the fluoride reagent.[12] |

Experimental Protocol: Preparation of a 0.1 M Solution for Synthesis

This protocol describes the preparation of a this compound phosphoramidite solution for use in an automated oligonucleotide synthesizer.

-

Pre-analysis: Confirm the identity and purity (>98%) of the this compound phosphoramidite lot via ³¹P NMR and HPLC before use.

-

Drying: Place the required amount of the phosphoramidite in a clean, dry vial under vacuum for at least 4 hours to remove any residual moisture.

-

Inert Atmosphere: Transfer the vial into an argon- or nitrogen-filled glovebox. All subsequent steps should be performed under an inert atmosphere.

-

Solvent Addition: Using a calibrated pipette, add the required volume of anhydrous acetonitrile (synthesis grade, <30 ppm H₂O) to the vial to achieve a final concentration of 0.1 M.

-

Dissolution: Gently swirl or sonicate the vial until the solid is completely dissolved. The solution should be clear and colorless.

-

Installation: Securely connect the vial to the appropriate port on the automated DNA/RNA synthesizer. Ensure all connections are tight to prevent exposure to atmospheric moisture.

Stability Profile and Degradation Pathways

The chemical stability of this compound is a multi-faceted issue, primarily centered on the lability of the 2'-O-TBDMS silyl ether bond. Understanding its susceptibility to various reagents and conditions is critical for preventing unwanted degradation during synthesis and handling.

Key Factors Influencing Stability:

-

Acidic Conditions: The TBDMS group is designed to be stable to the mild acidic conditions (e.g., 3% trichloroacetic acid in DCM) used for the removal of the 5'-O-DMT group during each cycle of oligonucleotide synthesis.[12] However, prolonged exposure or stronger acidic conditions will lead to its cleavage.

-

Basic Conditions: While relatively stable, the TBDMS group is labile to strong bases. Standard concentrated aqueous ammonia, often used for cleaving the oligonucleotide from the solid support and removing base-labile protecting groups, can cause significant desilylation.[12] To mitigate this, milder conditions such as a 3:1 mixture of ammonium hydroxide and ethanol or aqueous methylamine are employed, which minimize premature cleavage of the 2'-silyl group.[12][13][14]

-

Fluoride Ion Lability: The silicon-oxygen bond is exceptionally sensitive to fluoride ions. This property is exploited for the intentional and quantitative removal of the TBDMS group post-synthesis.[12] Reagents like TBAF in THF or triethylamine trihydrofluoride (TEA·3HF) are highly effective for this purpose.[13]

-

Moisture: Hydrolysis is a primary degradation pathway. Exposure of the solid compound or its solutions to atmospheric moisture can lead to the slow cleavage of the silyl ether, yielding the unprotected 5-methyluridine.[12] This underscores the absolute necessity of using anhydrous solvents and storing the compound under an inert, dry atmosphere.[9]

Visualization of Degradation Pathways

The following diagram illustrates the primary pathways through which this compound can degrade or be intentionally deprotected.

Sources

- 1. lookchem.com [lookchem.com]

- 2. Chemical synthesis of a very long oligoribonucleotide with 2-cyanoethoxymethyl (CEM) as the 2′-O-protecting group: structural identification and biological activity of a synthetic 110mer precursor-microRNA candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phenomenex.com [phenomenex.com]

- 4. This compound | C16H28N2O6Si | CID 16098978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preparation of DNA Containing 5-Hydroxymethyl-2′-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 14. researchgate.net [researchgate.net]

Introduction: The Critical Role of High-Purity Phosphoramidites in RNA Synthesis

An In-Depth Technical Guide to 2'-TBDMS-5-Me-rU: Supplier Selection and Quality Specifications

In the landscape of nucleic acid therapeutics and advanced molecular diagnostics, the chemical synthesis of RNA oligonucleotides is a foundational process. The success of this synthesis hinges on the quality of its primary building blocks: the nucleoside phosphoramidites. 2'-O-tert-Butyldimethylsilyl-5-methyluridine (this compound) is a key modified phosphoramidite used to incorporate 5-methyluridine into a growing RNA chain. The TBDMS group at the 2'-hydroxyl position provides robust protection during the synthesis cycle, while the 5-methyl modification can enhance nuclease resistance and thermal stability of the resulting duplex.

The purity and integrity of this compound are not merely desirable attributes; they are prerequisites for achieving high-fidelity, full-length oligonucleotide products.[1][2] Impurities present in the phosphoramidite starting material, even at trace levels, can be incorporated into the synthetic oligonucleotide, leading to sequence errors, truncated products, and downstream challenges in purification and biological activity.[1][][4] Consequently, for researchers, scientists, and drug development professionals, a rigorous approach to supplier qualification and incoming quality control (QC) is paramount.

This guide serves as a senior application scientist's perspective on navigating the procurement and quality assessment of this compound. It provides a framework for supplier selection, details critical quality specifications, outlines robust analytical methodologies, and explains the causal links between phosphoramidite quality and synthesis outcomes.

Supplier Qualification: A Framework for Sourcing High-Quality Reagents

The selection of a phosphoramidite supplier is the first and one of the most critical steps in ensuring a consistent and reliable oligonucleotide synthesis process. While numerous vendors supply this compound, a thorough evaluation should extend beyond mere availability and price.

Key Criteria for Supplier Selection:

-

Manufacturing and Quality Systems: Prioritize suppliers that operate under a certified quality management system, such as ISO 9001. This indicates a commitment to controlled processes and product consistency.

-

Comprehensive Documentation: A reputable supplier will readily provide a detailed Certificate of Analysis (CoA) for each lot, a technical data sheet, and a Safety Data Sheet (SDS). The CoA should be transparent, detailing the specific tests performed and the results.

-

Lot-to-Lot Consistency: The ability to provide a consistent product from batch to batch is crucial for reproducible manufacturing of therapeutic oligonucleotides.[5] Inquire about the supplier's process controls and ask for CoAs from multiple lots to assess variability.

-

Analytical Capabilities: The supplier should employ a suite of orthogonal analytical techniques, including high-performance liquid chromatography (HPLC) and phosphorus-31 nuclear magnetic resonance (³¹P NMR), to ensure a comprehensive purity profile.

-

Impurity Characterization: Leading suppliers not only quantify purity but also identify and control critical impurities that can negatively impact synthesis. This includes isomers and reactive species that may be incorporated into the final product.[5]

-

Technical Support: A knowledgeable technical support team can be an invaluable resource for troubleshooting synthesis issues that may be related to raw material quality.

Core Quality Specifications for this compound Phosphoramidite

A robust quality control framework relies on a set of well-defined specifications. The following table summarizes the critical quality attributes for this compound phosphoramidite, which should be confirmed upon receipt of the material.

| Parameter | Specification | Method | Rationale |

| Appearance | White to faint yellow powder | Visual Inspection | Gross contamination or degradation can often be detected by visual changes. |

| Identity | Conforms to structure | ¹H NMR, Mass Spec (MS) | Confirms the chemical structure and molecular weight (Expected MW for the phosphoramidite: ~875.1 g/mol ).[2] |

| Purity (Diastereomers) | ≥ 99.0% | RP-HPLC | Quantifies the main product relative to other UV-active impurities. The two diastereomers are summed for the total purity value.[2][6] |

| Purity (Phosphorus) | ≥ 98.0% | ³¹P NMR | Orthogonal purity assessment focused on phosphorus-containing species.[6] |

| P(V) Impurities | ≤ 1.0% | ³¹P NMR | Measures the level of oxidized phosphoramidite, which is inactive in coupling and terminates the growing chain.[2] |

| Other P(III) Impurities | ≤ 0.5% | ³¹P NMR | Measures other reactive phosphorus (III) species that can lead to unwanted side products.[6] |

| Water Content | ≤ 0.2% | Karl Fischer Titration | Phosphoramidites are highly sensitive to moisture, which causes hydrolysis and degradation. |

| Isomeric Purity | No detectable 2'-isomer | RP-HPLC, LC-MS | The 2'-phosphoramidite isomer is a critical impurity that leads to unnatural and detrimental 2'-5' linkages in the final RNA product. |

Diagram: Molecular Structure of 5'-DMT-2'-TBDMS-5-Me-rU-3'-CE Phosphoramidite

Caption: Structure of the this compound phosphoramidite.

Experimental Protocols for Quality Control

Trustworthy data comes from robust, well-executed protocols. Below are step-by-step methodologies for the two most critical QC experiments for phosphoramidites.

Protocol 1: Purity Analysis by Reversed-Phase HPLC (RP-HPLC)

This method is the gold standard for assessing the purity of the phosphoramidite and separating the two diastereomers from potential impurities.[2][7][8]

1. Materials and Reagents:

-

Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[2]

-

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water, pH 7.0.

-

Mobile Phase B: Acetonitrile.

-

Sample Diluent: Acetonitrile.

-

Sample: this compound phosphoramidite.

2. Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.[2]

-

Column Temperature: Ambient or controlled at 25 °C.

-

Detection: UV at 260 nm.

-

Injection Volume: 10 µL.

-

Gradient:

-

0-5 min: 50% B

-

5-25 min: 50% to 90% B

-

25-30 min: 90% B

-

30-35 min: 90% to 50% B

-

35-40 min: 50% B (re-equilibration)

-

3. Procedure:

-

Prepare a sample solution by dissolving the phosphoramidite in acetonitrile to a final concentration of approximately 1.0 mg/mL.[2]

-

Vortex briefly to ensure complete dissolution. Handle the solution promptly as phosphoramidites can degrade in the presence of trace moisture.

-

Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

-

Inject the sample and acquire the chromatogram.

-

Integrate all peaks. The purity is calculated as the sum of the peak areas of the two main diastereomer peaks divided by the total area of all peaks, expressed as a percentage.

Protocol 2: Purity and Impurity Analysis by ³¹P NMR

³¹P NMR is a powerful technique that provides an unambiguous assessment of phosphorus-containing species, making it ideal for quantifying the desired P(III) phosphoramidite against its inactive, oxidized P(V) form.[2][9][10]

1. Materials and Reagents:

-

Solvent: Anhydrous Chloroform-d (CDCl₃) containing 1% (v/v) triethylamine (TEA) to prevent degradation.

-

NMR Spectrometer: A spectrometer equipped with a phosphorus probe, operating at a frequency such as 202 MHz or higher.[2]

-

Sample: this compound phosphoramidite.

2. NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., zgig on Bruker systems) is used to obtain singlets for each phosphorus environment.[2]

-

Relaxation Delay (D1): ≥ 2 seconds. A sufficiently long delay is critical for accurate quantification.[2]

-

Acquisition Time (AQ): ≥ 1.5 seconds.[2]

-

Spectral Width (SW): ~300 ppm, centered around 100 ppm.[2]

-

Number of Scans: 128-1024, depending on sample concentration and spectrometer sensitivity.

3. Procedure:

-

Prepare the sample by dissolving ~30 mg of the phosphoramidite in ~0.6 mL of the deuterated solvent in an NMR tube.

-

Cap the tube immediately and mix gently.

-

Acquire the ³¹P NMR spectrum using the parameters above.

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Interpretation:

-

P(III) Region (Product): The two diastereomers of the phosphoramidite will appear as sharp singlets in the range of 140-155 ppm.[9]

-

P(V) Region (Oxidized Impurity): Oxidized species, such as phosphates, will appear in the range of -25 to 40 ppm.[2][11]

-

Other P(III) Impurities: Other reactive P(III) impurities may appear between 100-169 ppm, distinct from the main product peaks.[2]

-

-

Integrate the product peaks and all impurity peaks. Calculate the percentage of each species based on their relative integral values.

Diagram: Quality Control Workflow for Phosphoramidites

Caption: A typical QC workflow for incoming phosphoramidite raw materials.

The Impact of Substandard Quality on Oligonucleotide Synthesis

The rationale behind such stringent quality control becomes evident when considering the consequences of using impure phosphoramidites in an automated, multi-step synthesis process.

-

Chain Truncation: The most immediate impact of low purity is a reduction in coupling efficiency. Each failed coupling step results in a truncated oligonucleotide (e.g., n-1 sequence). While capping steps are designed to terminate these failed sequences, their accumulation reduces the overall yield of the desired full-length product and complicates downstream purification.[]

-

Sequence Errors: Reactive impurities that mimic a nucleoside phosphoramidite can be incorporated into the growing oligonucleotide chain.[1] This leads to deletions or substitutions that can be difficult or impossible to separate from the target sequence, ultimately compromising the biological function of the RNA molecule.[4] The presence of the 2'-isomer, for instance, introduces a non-natural 2'-5' linkage, which alters the structure and function of the RNA backbone.[12]

-

Process Variability and Safety: Phosphoramidites with poor thermal stability or inconsistent quality can introduce variability into the synthesis process, affecting reproducibility.[13] Furthermore, thermally unstable reagents can pose significant safety risks, particularly in large-scale manufacturing environments.[13]

By implementing the rigorous supplier qualification and analytical testing strategies outlined in this guide, researchers and manufacturers can mitigate these risks, ensuring the production of high-quality oligonucleotides for transformative research and therapeutic applications.

References

- A Thermal Stability Study of Phosphoramidites Employed in Oligonucleotide Synthesis. (n.d.). PCI Synthesis.

- Sequence Composition and Its Impact on Phosphoramidite Synthesis Efficiency. (n.d.). Merck.

- Phosphoramidite Chemistry for DNA Synthesis. (n.d.). Twist Bioscience.

- Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides. (n.d.). Waters.

- HPLC analysis of phosphoramidites using RP or NP conditions. (2022, May 30). Lab Bulletin.

- Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. (n.d.). Amerigo Scientific.

- The Influence of the Capping Step During Solid-Phase Phosphoramidite Synthesis of Oligonucleotides on Synthetic Errors in Oligonucleotides. (2025, December 25). National Institutes of Health.

- Quality Standards for DNA phosphoramidite raw materials. (n.d.). US Pharmacopeia (USP).

- Analyzing Raw Material for Oligonucleotide Synthesis. (2024, October 15). Agilent.

- On-demand synthesis of phosphoramidites. (2021, May 12). National Institutes of Health.

- Phosphoramidite compound identification and impurity control by Benchtop NMR. (2023, May 26). Magritek.

- DMT-2′O-TBDMS-rU-6-13C,5-d phosphoramidite. (n.d.). Sigma-Aldrich.

- Holistic control strategy of oligonucleotides starting materials. (2024, April 9). US Pharmacopeia (USP).

- Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. (n.d.). MDPI.

- Cas 922508-26-7, this compound. (n.d.). LookChem.

- Thermo Scientific TheraPure® RNA 2'-TBDMS & 2'-OMe Phosphoramidites. (n.d.). Thermo Fisher Scientific.

- China Customized this compound Factory. (n.d.). Shanghai Sharing Technologies Co., Ltd..

- This compound. (n.d.). PubChem.

- DMT-2′O-TBDMS-rA(bz) Phosphoramidite. (n.d.). Sigma-Aldrich.

- DMTr-2'-O-TBDMS-5-OMe-rU-3'-CE-Phosphoramidite. (n.d.). Huana Biomedical Technology Co.Ltd.

- DMT-2′-O-TBDMS-U-CE-Phosphoramidite. (n.d.). Hongene.

- 5'-DMT-2'-O-TBDMS-rU Phosphoramidite. (n.d.). BOC Sciences.

- 2'-TBDMS-rU. (n.d.). PubChem.

- Classification and characterization of impurities in phosphoramidites used in making therapeutic oligonucleotides. (n.d.). Thermo Fisher Scientific.

Sources

- 1. lcms.cz [lcms.cz]

- 2. usp.org [usp.org]

- 4. The Influence of the Capping Step During Solid-Phase Phosphoramidite Synthesis of Oligonucleotides on Synthetic Errors in Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. usp.org [usp.org]

- 7. HPLC analysis of phosphoramidites using RP or NP conditions [labbulletin.com]

- 8. agilent.com [agilent.com]

- 9. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. blog.entegris.com [blog.entegris.com]

An In-depth Technical Guide to the Function of TBDMS as a 2'-Hydroxyl Protecting Group

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

In the intricate world of oligonucleotide synthesis, particularly for RNA-based therapeutics, the strategic use of protecting groups is paramount. Among these, the tert-butyldimethylsilyl (TBDMS) group has established itself as a cornerstone for the temporary protection of the 2'-hydroxyl function of ribonucleosides. This guide provides an in-depth technical exploration of the TBDMS protecting group, from its fundamental chemical principles to its practical application in the synthesis of RNA, offering field-proven insights for researchers, scientists, and professionals in drug development.

The Critical Role of 2'-Hydroxyl Protection in RNA Synthesis

The synthesis of RNA oligonucleotides presents a unique challenge not encountered in DNA synthesis: the presence of a hydroxyl group at the 2' position of the ribose sugar.[1][2] This seemingly minor difference has profound implications for the synthetic strategy. The 2'-hydroxyl group is a nucleophile and, if left unprotected, can interfere with the desired 3'-to-5' phosphodiester bond formation during oligonucleotide chain elongation.[3] Furthermore, the presence of an unprotected 2'-hydroxyl group can lead to undesired side reactions, such as chain cleavage or the formation of 2'-5' phosphodiester linkages, compromising the integrity and biological activity of the final RNA molecule.[1][4]

To circumvent these issues, a temporary protecting group is installed on the 2'-hydroxyl moiety. An ideal 2'-hydroxyl protecting group must meet several stringent criteria:

-

Ease of Introduction: The protection reaction should be high-yielding and selective for the 2'-hydroxyl group.

-

Stability: The protecting group must be stable throughout the multiple steps of solid-phase oligonucleotide synthesis, including the acidic conditions of detritylation and the basic conditions of other protecting group removals.[2]

-

No Interference: The protecting group should not interfere with the efficiency of the phosphoramidite coupling reactions.

-

Orthogonal Removal: The protecting group must be removable under conditions that do not affect the integrity of the newly synthesized RNA chain, including the phosphodiester backbone and the sensitive nucleobases.[2]

The TBDMS group, a member of the silyl ether family of protecting groups, has been widely adopted as it fulfills many of these requirements.[2][5][6]

The TBDMS Group: A Profile of Stability and Selectivity

The tert-butyldimethylsilyl group is introduced to a hydroxyl function to form a TBDMS ether. The significant steric bulk of the tert-butyl group is a key feature that dictates its chemical properties.[7][8] This steric hindrance makes the silicon atom less susceptible to nucleophilic attack and the Si-O bond more resistant to cleavage under a variety of conditions compared to less hindered silyl ethers like trimethylsilyl (TMS) ethers.[8][9]

Key Properties of the TBDMS Protecting Group:

| Property | Description |

| Chemical Formula | -Si(CH₃)₂(C(CH₃)₃) |

| Stability | Stable to a wide range of reaction conditions, including basic, weakly acidic, and oxidative environments.[7] |

| Introduction | Typically introduced using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole.[10][11] |

| Removal | Cleaved by fluoride ion sources, most commonly tetrabutylammonium fluoride (TBAF).[3][7] |

The stability of TBDMS ethers is a significant advantage in multi-step syntheses.[8] They are approximately 10,000 times more stable towards hydrolysis than the corresponding TMS ethers, allowing for selective deprotection strategies when both are present in a molecule.[12]

The Silylation Reaction: Mechanism and Experimental Protocol

The protection of the 2'-hydroxyl group of a ribonucleoside with TBDMS is a critical first step in the preparation of RNA phosphoramidites.

Mechanism of TBDMS Protection:

The reaction proceeds via a nucleophilic attack of the hydroxyl group on the silicon atom of TBDMS-Cl. A base, typically imidazole, plays a dual role as a base to deprotonate the hydroxyl group, increasing its nucleophilicity, and as a catalyst.[10][11]

Figure 1: General workflow for the TBDMS protection of an alcohol.

Experimental Protocol: TBDMS Protection of a 2'-Hydroxyl Group

This protocol outlines the general procedure for the selective silylation of the 2'-hydroxyl group of a 5'-O-DMT protected ribonucleoside.

Materials:

-

5'-O-DMT-ribonucleoside (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 - 1.5 eq)

-

Imidazole (2.0 - 2.5 eq)

-

Anhydrous Pyridine or N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve the 5'-O-DMT-ribonucleoside in anhydrous pyridine or DMF.

-

Add imidazole to the solution and stir until it is completely dissolved.

-

Add TBDMS-Cl in one portion.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the 2'-O-TBDMS-5'-O-DMT-ribonucleoside by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

-